N-{1-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERIDIN-4-YL}PYRIDINE-4-CARBOXAMIDE
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Overview
Description
N-{1-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERIDIN-4-YL}PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a piperidine ring
Preparation Methods
The synthesis of N-{1-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERIDIN-4-YL}PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling. One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with piperidine under specific conditions . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERIDIN-4-YL}PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{1-[2-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERIDIN-4-YL}PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol: Another pyrimidine derivative with different functional groups.
Cyclohexanecarboxamide derivatives: Compounds with similar structural features but different substituents
Properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-11-22-14(17(18,19)20)10-15(23-11)25-8-4-13(5-9-25)24-16(26)12-2-6-21-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHNBSLTKGMWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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